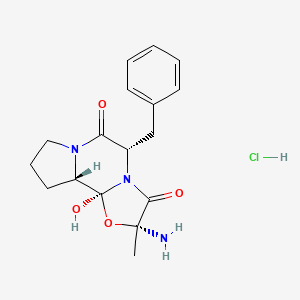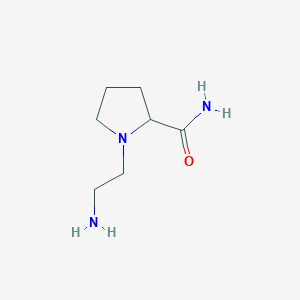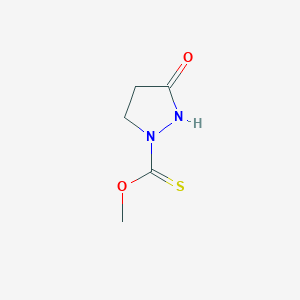
O-Methyl 3-oxopyrazolidine-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl 3-oxopyrazolidine-1-carbothioate is a chemical compound with the molecular formula C5H8N2O2S It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 3-oxopyrazolidine-1-carbothioate typically involves the reaction of pyrazolidine derivatives with methylating agents and thiocarbonyl compounds. One common method is the condensation of pyrazolidine-3-one with methyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl 3-oxopyrazolidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with a base to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted pyrazolidine derivatives
Wissenschaftliche Forschungsanwendungen
O-Methyl 3-oxopyrazolidine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of O-Methyl 3-oxopyrazolidine-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its thiocarbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
O-Methyl 3-oxopyrazolidine-1-carbothioate can be compared with other similar compounds, such as:
Pyrazolidine-3-one: Lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
O-Methyl 3-oxopyrazolidine-1-carboxylate: Contains a carboxylate group instead of a thiocarbonyl group, leading to different reactivity and biological activity.
3-Oxo-1,2,4-triazolidine-1-carbothioate: Another heterocyclic compound with a similar structure but different nitrogen arrangement, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8N2O2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
O-methyl 3-oxopyrazolidine-1-carbothioate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-5(10)7-3-2-4(8)6-7/h2-3H2,1H3,(H,6,8) |
InChI-Schlüssel |
YTBJPJNWJDJYKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)N1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


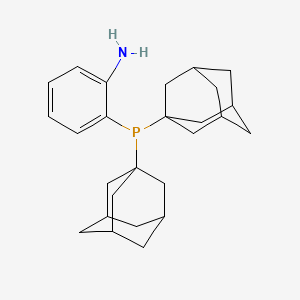
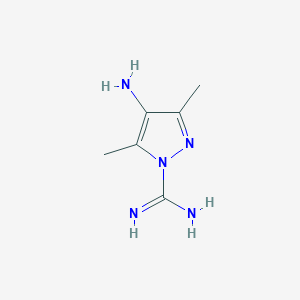




![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)



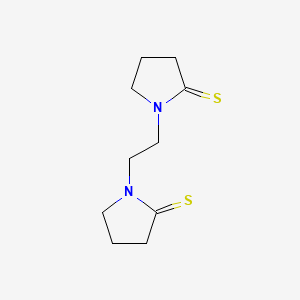
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
